Dielectric Constant and Leakage Current Density in PLT Thin Films: Acetate vs. Alkoxide Precursor Comparison
In sol-gel-derived Pb₀.₈₅La₀.₁₅TiO₃ (PLT15) ferroelectric thin films, lanthanum acetate precursor (dissolved in acetic acid, LAA route) produces markedly superior electrical properties compared to lanthanum 2-methoxyethoxide precursor (in 2-methoxyethanol, LMM route) [1].
| Evidence Dimension | Dielectric constant (κ) at 100 kHz, 500 mV oscillation voltage |
|---|---|
| Target Compound Data | κ = 548 (LAA-derived film) |
| Comparator Or Baseline | κ = 394 (LMM-derived film) |
| Quantified Difference | κ improvement: +39% (+154 absolute units) |
| Conditions | PLT15 thin films on Pt/Ti/SiO₂/Si substrates, 100 kHz frequency, 500 mV oscillation voltage, room temperature measurement |
Why This Matters
Higher dielectric constant enables greater charge storage capacity per unit area, critical for miniaturized ferroelectric capacitors, memory devices, and microelectromechanical systems (MEMS).
- [1] Bhaskar, S., Majumder, S. B., Fachini, E. R., & Katiyar, R. S. (2004). Influence of Precursor Solutions on the Ferroelectric Properties of Sol-Gel-Derived Lanthanum-Modified Lead Titanate (PLT) Thin Films. Journal of the American Ceramic Society, 87(3), 384-390. DOI: 10.1111/j.1551-2916.2004.00384.x View Source
